(2R)-2-acetamido-3-methoxypropanoic acid

Anticonvulsant Drug Discovery Chiral Pharmacology Maximal Electroshock Seizure (MES) Model

(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-Acetyl-O-methyl-D-serine, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol. The compound contains a single defined stereocenter (R-configuration), a melting point of 136–139°C, and is sparingly soluble in methanol while slightly soluble in DMSO.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 196601-67-9
Cat. No. B110490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-acetamido-3-methoxypropanoic acid
CAS196601-67-9
SynonymsN-Acetyl-O-methyl-D-serine;  (R)-2-(Acetylamino)-3-methoxypropionic Acid
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(COC)C(=O)O
InChIInChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1
InChIKeySDNGNSKFWTZCJG-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Acetamido-3-methoxypropanoic acid (CAS 196601-67-9) Baseline Overview


(2R)-2-acetamido-3-methoxypropanoic acid, also known as N-Acetyl-O-methyl-D-serine, is a chiral, non-proteinogenic amino acid derivative with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol . The compound contains a single defined stereocenter (R-configuration), a melting point of 136–139°C, and is sparingly soluble in methanol while slightly soluble in DMSO . It serves as a critical chiral building block and intermediate in the synthesis of pharmacologically active molecules, particularly the anticonvulsant drug lacosamide [1].

Why Generic Substitution Fails for (2R)-2-Acetamido-3-methoxypropanoic acid (CAS 196601-67-9)


Substituting the (R)-enantiomer (196601-67-9) with the corresponding (S)-enantiomer (CAS 65022-11-9) or racemic mixtures (e.g., CAS 98632-99-6) is not a scientifically neutral decision. In the key downstream application as a precursor to the anticonvulsant lacosamide, the stereochemistry is pharmacologically deterministic. Published data demonstrate that the (R)-enantiomer exhibits dramatically higher anticonvulsant potency—approximately 22-fold more potent than the (S)-enantiomer in the maximal electroshock (MES) seizure model [1]. Using the incorrect stereoisomer or a racemate would therefore introduce a variable of drastically reduced activity, confounding biological assays and invalidating any quantitative structure-activity relationship (QSAR) or pharmacological studies. Furthermore, in analytical and regulatory contexts related to lacosamide, the (S)-enantiomer is a known impurity that must be precisely quantified and controlled [2]; using a racemic or incorrect enantiomer as a reference standard would render analytical method validation and quality control (QC) procedures meaningless.

Product-Specific Quantitative Evidence Guide for (2R)-2-Acetamido-3-methoxypropanoic acid (CAS 196601-67-9)


Chiral Anticonvulsant Potency: (R)-Enantiomer 22-Fold More Potent than (S)-Enantiomer in MES Seizure Model

In the synthesis and evaluation of anticonvulsant amino acid derivatives, the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide—for which (2R)-2-acetamido-3-methoxypropanoic acid is the direct precursor—demonstrated a 22-fold greater potency than its (S)-enantiomer in the maximal electroshock (MES) seizure test in rodents [1]. The study explicitly states that the anticonvulsant activity 'principally resided in the (R)-enantiomer' and that this degree of stereoselectivity 'does not exist for any currently marketed antiepileptic agent' . This quantifies the critical importance of the (R)-stereochemistry for pharmacological activity.

Anticonvulsant Drug Discovery Chiral Pharmacology Maximal Electroshock Seizure (MES) Model Stereoselective Activity

Chemical Identity and Purity Specification: Enantiopure (R)-Isomer vs. Racemic/Incorrect Isomers

The target compound, CAS 196601-67-9, is explicitly the (2R)-2-acetamido-3-methoxypropanoic acid enantiomer [1]. In contrast, the (S)-enantiomer is assigned CAS 65022-11-9 and is often designated as an impurity in lacosamide [2]. Furthermore, the racemic mixture, N-acetyl-O-methylserine, is referenced under CAS 98632-99-6 [3]. This clear differentiation in CAS registry numbers and regulatory impurity classifications provides a definitive, non-ambiguous basis for procurement. Purchasing CAS 196601-67-9 ensures the acquisition of the specific stereoisomer, which is critical for meeting the exacting standards of analytical method validation (AMV), quality control (QC) for Abbreviated New Drug Applications (ANDA), and commercial production of lacosamide, as stipulated by multiple suppliers [4].

Chiral Synthesis Analytical Reference Standards Pharmaceutical Impurity Profiling Quality Control (QC)

Validated Synthetic Utility: Direct Precursor to Lacosamide via Defined Reaction Pathway

The compound's specific utility is validated by a defined chemical reaction pathway: N-Acetyl-O-methyl-D-serine (CAS 196601-67-9) reacts directly with benzylamine in the presence of an alkali to produce N-acetyl-lacosamide, a key step in lacosamide synthesis . This reaction is distinct from routes that might utilize the (S)-enantiomer or racemic mixtures, which would lead to different stereochemical outcomes and potential impurity profiles. The documented use of this compound as a reactant for the preparation of functionalized amino acids with anticonvulsant activities further reinforces its value .

Pharmaceutical Synthesis Anticonvulsant Production Lacosamide Intermediate Reaction Specificity

Best Research and Industrial Application Scenarios for (2R)-2-Acetamido-3-methoxypropanoic acid (CAS 196601-67-9)


Analytical Method Development and Validation (AMV) for Lacosamide

The compound's high enantiomeric purity and established identity as a key intermediate make it an ideal reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to detect and quantify lacosamide and its related impurities, including the (S)-enantiomer (CAS 65022-11-9) [1][2].

Quality Control (QC) for ANDA Filings

In the context of Abbreviated New Drug Applications (ANDA) for generic lacosamide, this compound is used to ensure batch-to-batch consistency and to meet regulatory requirements for impurity profiling and quantification [3].

Chiral Building Block for Anticonvulsant Drug Discovery

Given the 22-fold potency differential favoring the (R)-enantiomer in MES seizure models [4], this compound is the essential starting material for synthesizing novel anticonvulsant candidates that require the (R)-stereochemistry for optimal activity.

Commercial Production of Lacosamide

The compound's defined reactivity with benzylamine to form N-acetyl-lacosamide positions it as a critical intermediate for the industrial-scale synthesis of lacosamide, an established treatment for partial-onset seizures and diabetic neuropathic pain [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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